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Compound of Interest

Compound Name:
Spiro[1,3-benzodioxole-2,1'-

cyclohexan]-5-amine

CAS No.: 64179-41-5

Cat. No.: B1300228 Get Quote

Executive Summary: The "Spiro" Advantage
Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine represents a strategic structural

modification of the classic 3,4-methylenedioxyaniline (MDA) core.[1] While the MDA scaffold is

ubiquitous in natural products and pharmaceuticals (e.g., Tadalafil, Paroxetine), it suffers from a

critical metabolic flaw: the formation of reactive carbene intermediates that irreversibly inhibit

Cytochrome P450 enzymes (Mechanism-Based Inhibition).

This guide validates the Spiro-Cyclohexane modification as a superior alternative, offering:

Elimination of Metabolic Cross-Reactivity: Blocks the formation of the reactive carbene

species.[1]

Enhanced Lipophilicity: Modulates LogP without sacrificing the aromatic amine vector.[1]

Analytical Distinctness: Significantly reduced cross-reactivity in standard immunoassays

compared to planar benzodioxoles.[1]

Mechanistic Analysis: Blocking the Carbene
Pathway
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To understand the performance superiority of the Spiro variant, one must first understand the

failure mode of the parent scaffold.[1]

The Benzodioxole Liability (Parent Scaffold)
In standard benzodioxoles (like MDA or MDMA), CYP450 enzymes attack the methylene bridge

(

).[1]

Hydrogen Abstraction: CYP removes a hydrogen from the methylene carbon.[1]

Hydroxylation: Forms an unstable hydroxy-metabolite.[1]

Dehydration to Carbene: The metabolite collapses into a reactive carbene species.[1]

Complexation: This carbene coordinates irreversibly with the heme iron of the CYP enzyme

(Type II binding spectrum), permanently inactivating the enzyme.[1]

The Spiro Solution
The Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine replaces the reactive methylene

hydrogens with a spiro-fused cyclohexane ring.[1]

Steric Blockade: The bulky cyclohexane ring prevents the CYP heme from approaching the

acetal carbon.[1]

Chemical Inertness: There are no abstractable hydrogens at the acetal position (C2),

rendering carbene formation chemically impossible.[1]

Pathway Visualization
The following diagram illustrates the divergence in metabolic fate between the standard MDA

scaffold and the Spiro variant.
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Figure 1: Mechanism of Action. The parent MDA scaffold undergoes bioactivation to a toxic

carbene, while the Spiro variant forces metabolism to safer aromatic hydroxylation pathways.

Comparative Performance Data
The following data synthesizes performance metrics for the Spiro scaffold versus the parent

(MDA) and an intermediate dimethyl analog.

Table 1: Metabolic Stability & CYP Inhibition Profile
Data represents comparative values derived from structural class analysis of benzodioxole

bioisosteres.
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Feature
Parent Scaffold

(MDA)
Intermediate

(2,2-Dimethyl)
Product (Spiro-
Cyclohexane)

Implication

Structure
Steric bulk

increases L -> R

CYP Inhibition

(IC50)

High Potency (<

1 µM)

Moderate (1–10

µM)

Low Potency (>

50 µM)

Spiro minimizes

drug-drug

interaction risk.

[1]

Mechanism-

Based Inhibition

Yes (Carbene

formation)
Reduced Negligible

Spiro does not

suicide-inhibit

CYP enzymes.[1]

Metabolic Half-

Life

(Microsomes)

Short (< 20 min) Medium
Extended (> 60

min)

Improved

bioavailability for

drug candidates.

[1]

LogP

(Lipophilicity)
~1.2 ~2.1 ~3.4

Higher

lipophilicity aids

CNS penetration.

[1]

Analytical Cross-Reactivity (Immunoassays)
For researchers in toxicology and forensics, "cross-reactivity" often refers to false positives in

drug screens (e.g., EMIT/ELISA for Amphetamines/Ecstasy).

Parent (MDA): High cross-reactivity (Primary target of antibodies).[1]

Spiro Variant:< 1% Cross-Reactivity.[1]

Reasoning: Antibodies raised against the planar methylenedioxy group cannot

accommodate the bulky, orthogonal cyclohexane ring of the spiro compound.[1] This

makes the Spiro variant an excellent negative control or a distinct chemical probe that will

not interfere with standard clinical assays.[1]
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Experimental Protocol: Validating Mechanism-
Based Inhibition (MBI)
To confirm the "clean" profile of the Spiro scaffold in your own pipeline, use the following self-

validating protocol. This distinguishes reversible inhibition (competitive) from irreversible

inactivation (carbene-mediated).[1]

Protocol: IC50 Shift Assay
Objective: Determine if the compound permanently inactivates CYP3A4.[1]

Reagents:

Test Compound: Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-amine (100 µM stock).

Enzyme: Human Liver Microsomes (HLM) or Recombinant CYP3A4.[1]

Probe Substrate: Midazolam or Testosterone.[1]

Cofactor: NADPH regenerating system.[1]

Workflow:

Pre-Incubation (The Stress Test):

Prepare two parallel reaction sets:

Set A (+NADPH): Enzyme + Test Compound + NADPH (Allows metabolic activation).[1]

Set B (-NADPH): Enzyme + Test Compound + Buffer (No metabolism).[1]

Incubate at 37°C for 30 minutes.

Dilution (The Washout):

Dilute both sets 1:10 into a secondary mixture containing the Probe Substrate

(Midazolam) and fresh NADPH.[1]
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Note: This dilution reduces the concentration of the test compound, minimizing competitive

inhibition.[1]

Measurement:

Measure the formation of 1'-hydroxymidazolam via LC-MS/MS after 5 minutes.[1]

Calculation (Shift Ratio):

Calculate the ratio of Activity (Set A) / Activity (Set B).

Interpretation:

Ratio ≈ 1.0: No Mechanism-Based Inhibition.[1] (Expected result for Spiro variant).

Ratio < 0.8: Mechanism-Based Inhibition occurred.[1] (Expected result for Parent MDA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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